2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene
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Overview
Description
2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of multiple methyl groups attached to a benzene ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of 2,5-dimethylbenzyl chloride with p-tolylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control ensures the efficient production of the desired compound with minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the methyl groups can be replaced by other substituents using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
2,4,6-Trimethylbenzene: Another aromatic hydrocarbon with three methyl groups attached to the benzene ring.
1,3,5-Trimethylbenzene: Similar structure but with different positions of the methyl groups.
2,5-Dimethylbenzene: Lacks the additional phenyl and tolyl groups present in the target compound.
Uniqueness: 2-((2,5-Dimethylphenyl)(P-tolyl)methyl)-1,4-dimethylbenzene is unique due to the presence of both 2,5-dimethylphenyl and p-tolyl groups attached to the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)-(4-methylphenyl)methyl]-1,4-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-16-8-12-21(13-9-16)24(22-14-17(2)6-10-19(22)4)23-15-18(3)7-11-20(23)5/h6-15,24H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIKQHMTRBOEOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C)C)C3=C(C=CC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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